molecular formula C7H13N B144590 N-propan-2-ylcyclobutanimine CAS No. 823-10-9

N-propan-2-ylcyclobutanimine

Cat. No. B144590
CAS RN: 823-10-9
M. Wt: 111.18 g/mol
InChI Key: VJYSMYPFLNSTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-propan-2-ylcyclobutanimine” is also known as “N-Cyclobutylideneisopropylamine”. It is an intermediate in the synthesis of semisquaric acid derivatives . The molecular weight of this compound is 111.18 and its molecular formula is C7H13N .


Molecular Structure Analysis

The molecular structure of “N-propan-2-ylcyclobutanimine” can be represented by the canonical SMILES notation: CC©N=C1CCC1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“N-propan-2-ylcyclobutanimine” appears as an orange oil . It is soluble in dichloromethane (DCM) and diethyl ether .

properties

IUPAC Name

N-propan-2-ylcyclobutanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(2)8-7-4-3-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYSMYPFLNSTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305113
Record name N-Cyclobutylidene-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclobutylideneisopropylamine

CAS RN

823-10-9
Record name N-Cyclobutylidene-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclobutylidene-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.